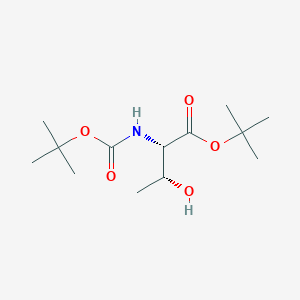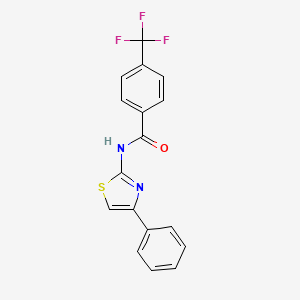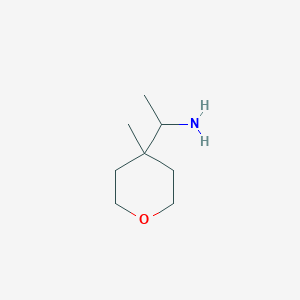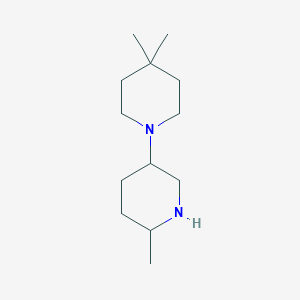
4,4,6'-Trimethyl-1,3'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6’-Trimethyl-1,3’-bipiperidine is a chemical compound with the molecular formula C13H26N2. It is a derivative of bipiperidine, characterized by the presence of three methyl groups attached to the piperidine rings. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6’-Trimethyl-1,3’-bipiperidine typically involves the reaction of piperidine derivatives under specific conditions. One common method is the Willgerodt-Kindler reaction, which involves the polycondensation of dialdehydes in the presence of sulfur to form polythioamides . Another approach involves the use of commercially available monomers such as divinylsulfone, 4,4’-trimethylenedipiperidine, and N-ethylenediamine to synthesize hyperbranched copolymers .
Industrial Production Methods
Industrial production of 4,4,6’-Trimethyl-1,3’-bipiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4,4,6’-Trimethyl-1,3’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include sulfur, dialdehydes, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include polythioamides, hyperbranched copolymers, and various functionalized derivatives .
Aplicaciones Científicas De Investigación
4,4,6’-Trimethyl-1,3’-bipiperidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4,6’-Trimethyl-1,3’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of complex products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4,6’-Trimethyl-1,3’-bipiperidine include:
Uniqueness
4,4,6’-Trimethyl-1,3’-bipiperidine is unique due to its specific methylation pattern and the resulting chemical properties. This compound’s ability to form hyperbranched copolymers and its use in various scientific applications highlight its distinctiveness compared to other bipiperidine derivatives.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-11-4-5-12(10-14-11)15-8-6-13(2,3)7-9-15/h11-12,14H,4-10H2,1-3H3 |
Clave InChI |
UCIQMRVLCVRRLO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1)N2CCC(CC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
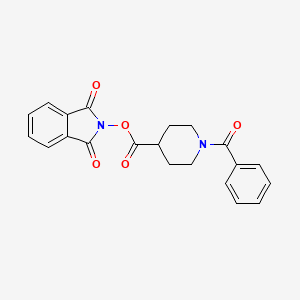
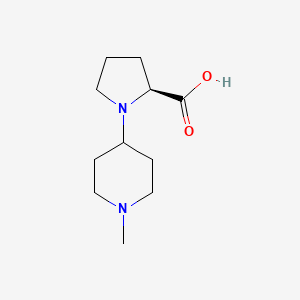
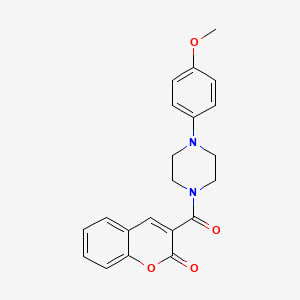
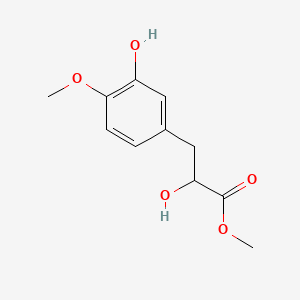
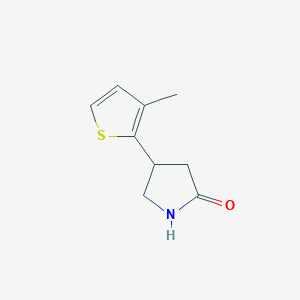
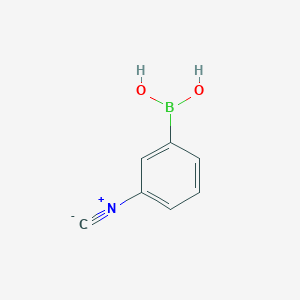
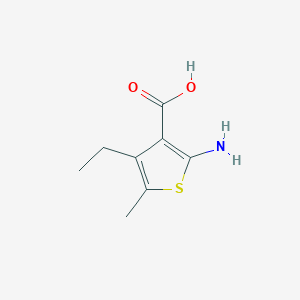
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
